Retf-4NA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

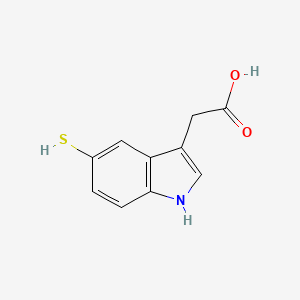

RETF-4NA is a chymase substrate peptide that is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . It displays selectivity over cathepsin G and chymotrypsin .

Chemical Reactions Analysis

RETF-4NA is a chymase substrate peptide that is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form .

Physical And Chemical Properties Analysis

RETF-4NA has a molecular weight of 713.74 and a formula of C32H43N9O10 . It is soluble in water .

Applications De Recherche Scientifique

Biochemical Research Chymase Detection

Retf-4NA is used as a substrate peptide for the detection of mast cell chymase, particularly when bound to α2-macroglobulin. This application is crucial in immunological studies to understand the role of chymase in various physiological and pathological processes .

Catalysis

In the field of catalysis, Retf-4NA’s unique properties make it a valuable compound for facilitating certain chemical reactions. Its role in catalysis can be pivotal for developing new synthetic pathways and materials.

Organic Synthesis

Retf-4NA is also applied in organic synthesis. Due to its reactivity and specificity, it can be used to synthesize complex organic compounds, which can have implications in pharmaceuticals and other industries.

Material Science

Enzyme Selectivity Studies

Retf-4NA displays selectivity over cathepsin G and chymotrypsin, making it an important tool for studying enzyme behavior and specificity. This has implications for drug development and understanding disease mechanisms .

Mécanisme D'action

Target of Action

RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.

Mode of Action

RETF-4NA interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that RETF-4NA has a specific affinity for the α2-macroglobulin-bound form of chymase.

Pharmacokinetics

It’s also worth noting that RETF-4NA is soluble to 2 mg/ml in 20% acetonitrile/water .

Result of Action

The cleavage of RETF-4NA by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.

Orientations Futures

Propriétés

IUPAC Name |

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWUIJMQAZRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)